2-(4-bromophenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide
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Overview
Description
2-(4-BROMOPHENYL)-N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]ACETAMIDE is a complex organic compound with a unique structure that combines a bromophenyl group and a methanesulfonylpyridazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the bromophenyl and methanesulfonylpyridazinyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include bromine, acetic anhydride, and various catalysts to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOPHENYL)-N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
2-(4-BROMOPHENYL)-N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENYL)-N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bromophenyl and methanesulfonyl derivatives, such as:
- 2-(4-BROMOPHENYL)ACETAMIDE
- 3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYLACETAMIDE .
Uniqueness
What sets 2-(4-BROMOPHENYL)-N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]ACETAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C19H16BrN3O3S |
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Molecular Weight |
446.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]acetamide |
InChI |
InChI=1S/C19H16BrN3O3S/c1-27(25,26)19-10-9-17(22-23-19)14-3-2-4-16(12-14)21-18(24)11-13-5-7-15(20)8-6-13/h2-10,12H,11H2,1H3,(H,21,24) |
InChI Key |
JVPLUZFGPUYOMU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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